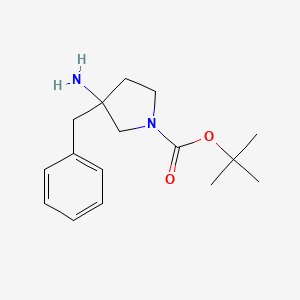

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13514548

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O2 |

|---|---|

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-9-16(17,12-18)11-13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3 |

| Standard InChI Key | KCAYXMVPWLDANR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N |

Introduction

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is a complex organic compound with a unique pyrrolidine structure. It features a tert-butyl group, an amino group, and a benzyl substituent attached to the third carbon of the pyrrolidine ring. This compound is significant in both organic and medicinal chemistry due to its potential biological activities and applications in synthesizing more complex molecules.

Synthesis and Applications

The synthesis of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate typically involves a multi-step process. This compound is used in laboratory settings for scientific research and development, particularly in the fields of organic and medicinal chemistry .

Biological Activity and Potential Therapeutic Applications

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate exhibits structural similarity to various biologically active molecules, making it a candidate for enzyme inhibition and receptor binding studies. The presence of both tert-butyl and benzyl groups enhances its lipophilicity, potentially improving interactions with hydrophobic sites in proteins and leading to significant pharmacological effects.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-aminopyrrolidine-1-carboxylate | Lacks the benzyl group | Less lipophilic compared to tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate |

| Benzyl 3-aminopyrrolidine-1-carboxylate | Lacks the tert-butyl group | Affects steric properties and solubility |

| Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate | Contains a phenyl group instead of a benzyl group | Alters electronic properties compared to tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate |

Safety and Handling

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is classified as a laboratory chemical for scientific research and development. It is essential to follow proper safety protocols when handling this compound, as detailed in safety data sheets provided by suppliers like Combi-Blocks and Key Organics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume